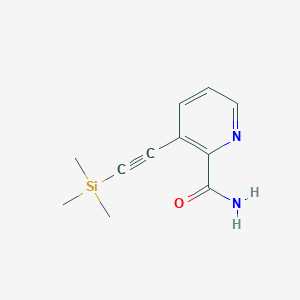

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-trimethylsilylethynyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OSi/c1-15(2,3)8-6-9-5-4-7-13-10(9)11(12)14/h4-5,7H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGACQPYTBNGLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592075 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-54-3 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Introduction

Pyridine-based molecular scaffolds are cornerstones in the landscape of medicinal chemistry and materials science, valued for their unique electronic properties and their prevalence in biologically active compounds.[1] The target molecule, 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide, represents a highly functionalized and versatile building block. Its structure incorporates three key features: a pyridine-2-carboxamide moiety, a common pharmacophore with defined hydrogen bonding capabilities[2]; an ethynyl group, which serves as a rigid linker and participates in further transformations like 'click' chemistry[3]; and a trimethylsilyl (TMS) protecting group, which ensures stability and allows for selective deprotection to reveal a terminal alkyne for subsequent coupling reactions.[4][5]

This guide provides an in-depth, technically-grounded narrative for the synthesis of this compound. We will dissect the strategic considerations behind the chosen synthetic route, elucidate the mechanisms of the key transformations, and provide detailed, field-proven protocols. The synthesis hinges on a robust and widely-utilized cross-coupling reaction—the Sonogashira coupling—to construct the core C-C bond between the pyridine ring and the alkyne.[6]

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates a convergent strategy. The primary disconnection is at the C-C bond between the pyridine ring and the alkyne, pointing to a Sonogashira cross-coupling reaction. This approach is advantageous as it allows for the late-stage introduction of the sensitive ethynyl moiety.

The amide functionality can be installed either before or after the coupling reaction. For this guide, we will focus on a strategy where the amide is present in the pyridine precursor, which simplifies the final purification steps. This leads to two key synthons: (trimethylsilyl)acetylene and a suitable 3-halo-pyridine-2-carboxamide. 3-Bromo-2-pyridinecarboxamide is selected as the ideal coupling partner due to the favorable reactivity of aryl bromides in palladium-catalyzed reactions.[7]

Caption: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol: Synthesis of this compound

-

Reagents & Setup: A Schlenk flask is charged with 3-bromo-2-pyridinecarboxamide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Reagent Addition: Anhydrous and degassed triethylamine and THF (as co-solvent) are added via cannula. The mixture is stirred to give a suspension. (Trimethylsilyl)acetylene (1.5 eq.) is then added dropwise via syringe.

-

Reaction Conditions: The reaction mixture is heated to 50-60 °C and stirred under the inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane or ethyl acetate and washed with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford this compound as a pure solid.

Causality & Experimental Insights

-

Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields. [7]* Degassed Solvents: Solvents, particularly amines like triethylamine, can dissolve oxygen, which can interfere with the catalytic cycle. Degassing via sparging with an inert gas or freeze-pump-thaw cycles is essential.

-

Role of Copper(I): The copper co-catalyst facilitates the deprotonation of the alkyne and forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [6]* Excess Alkyne: A slight excess of the (trimethylsilyl)acetylene is used to drive the reaction to completion and to compensate for any potential homocoupling (Glaser coupling) side reactions.

Part III: Optional Deprotection of the Trimethylsilyl Group

The TMS group is a versatile protecting group for terminal alkynes. [4]Its removal regenerates the terminal alkyne, which can be used in further synthetic transformations. This deprotection is typically achieved under mild basic or fluoride-mediated conditions. [5][8]

Experimental Protocol: Synthesis of 3-ethynyl-pyridine-2-carboxylic acid amide

-

Setup: this compound (1.0 eq.) is dissolved in methanol in a round-bottom flask.

-

Reaction: A catalytic amount of potassium carbonate (K₂CO₃, 0.2 eq.) is added. [8]3. Conditions: The mixture is stirred at room temperature for 1-3 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Work-up & Isolation: The solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water to remove the inorganic base. The organic layer is dried, filtered, and concentrated to yield 3-ethynyl-pyridine-2-carboxylic acid amide.

Summary of Quantitative Data

| Compound Name | Formula | Mol. Weight ( g/mol ) | Key Role |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | Starting Material |

| 3-Bromo-2-pyridinecarboxamide | C₆H₅BrN₂O | 201.02 | Coupling Precursor |

| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | Alkyne Source |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Catalyst |

| Copper(I) Iodide | CuI | 190.45 | Co-catalyst |

| Triethylamine | C₆H₁₅N | 101.19 | Base / Solvent |

| Target Product | C₁₁H₁₄N₂OSi | 234.33 | Final Product |

Overall Workflow

Caption: Overall synthetic workflow diagram.

References

-

ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne. [Link]

-

Reddy, B. V. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

LookChem. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis. [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

- Wang, C. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

ChemSynthesis. 3-Ethynylpyridine. [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

Organic Syntheses. 3-aminopyridine. [Link]

- Google Patents. WO2017043563A1 - Method for producing pyridinecarboxamide.

-

ResearchGate. Sonogashira coupling of compounds 7 with trimethylsilylacetylene. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

- Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)

-

Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]

-

Legeida, I., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. [Link]

-

ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. [Link]

-

Der Pharma Chemica. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

-

J. Kráľová, et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 659-674. [Link]

-

Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 1-16. [Link]

Sources

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Characterization of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide, a molecule of interest in medicinal chemistry and materials science. The structure of this guide is designed to offer a logical and in-depth exploration of the compound, moving from its synthesis to its detailed analytical characterization.

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a carboxamide group at the 2-position, and a trimethylsilylethynyl substituent at the 3-position. This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities. The pyridine ring is a common scaffold in pharmaceuticals, while the ethynyl moiety provides a rigid linker and a site for further chemical modification. The trimethylsilyl (TMS) group is often employed as a protecting group for the terminal alkyne, which can be readily removed to allow for subsequent coupling reactions.

Molecular Structure and Properties

A fundamental understanding of the molecular structure is paramount for any characterization study.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂OSi | |

| Molecular Weight | 218.33 g/mol | |

| CAS Number | 499193-54-3 |

Synthesis

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices

The choice of a Sonogashira coupling is dictated by its high efficiency and functional group tolerance under relatively mild conditions. The starting material, a 3-halopyridine-2-carboxamide (typically 3-bromo- or 3-iodopyridine-2-carboxamide), provides the necessary electrophilic partner. Trimethylsilylacetylene serves as the nucleophilic alkyne source. The palladium catalyst, typically a Pd(0) species generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst, usually CuI, is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is required to act as a scavenger for the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is a self-validating system, where successful product formation confirms the efficacy of the chosen reagents and conditions.

Materials:

-

3-Bromo-pyridine-2-carboxylic acid amide

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an argon/nitrogen inlet, add 3-bromo-pyridine-2-carboxylic acid amide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagents Addition: Add anhydrous DMF to dissolve the solids. Then, add triethylamine (2.0-3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2-1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number and chemical environment of the protons.

-

The protons of the trimethylsilyl group will appear as a sharp singlet at approximately 0.2-0.3 ppm.

-

The protons of the pyridine ring will appear in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns being characteristic of the substitution pattern.

-

The amide protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

The carbons of the trimethylsilyl group will appear at a high field (around 0 ppm).

-

The acetylenic carbons will resonate in the range of 90-110 ppm.

-

The pyridine ring carbons will appear in the aromatic region (120-150 ppm).

-

The carbonyl carbon of the amide group will be observed at a lower field (around 160-170 ppm). Based on data for a similar compound, 3-((trimethylsilyl)ethynyl)pyridine, the acetylenic carbons are expected around 95 and 105 ppm.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amide) | 3400-3100 (often two bands for a primary amide) |

| C≡C stretch (alkyne) | 2175-2100 |

| C=O stretch (amide) | ~1680-1630 |

| C=N, C=C stretch (pyridine) | ~1600-1450 |

| Si-C stretch | ~1250 and ~840 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI) or Electrospray Ionization (ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.33 g/mol ).

-

Fragmentation Pattern: Characteristic fragment ions would include the loss of a methyl group from the TMS moiety ([M-15]⁺), and fragmentation of the pyridine ring and the amide group. The presence of the trimethylsilyl group often leads to characteristic ions at m/z 73 ([Si(CH₃)₃]⁺).[2]

Potential Applications

The structural features of this compound make it a versatile intermediate in several areas of research:

-

Drug Discovery: The pyridine-2-carboxamide scaffold is present in numerous bioactive molecules. The ethynyl group can be further functionalized, for example, via "click" chemistry or other coupling reactions, to generate libraries of compounds for screening against various biological targets.

-

Materials Science: The rigid, linear nature of the ethynyl linker and the potential for creating extended conjugated systems make this compound a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Coordination Chemistry: The pyridine nitrogen and the amide group can act as ligands for metal ions, allowing for the construction of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The presented Sonogashira coupling protocol provides a reliable method for its preparation. The detailed description of the expected spectroscopic data serves as a benchmark for researchers working with this compound. The unique structural features of this molecule open up numerous possibilities for its application in diverse fields of chemical research and development.

References

-

PubChem. Compound Summary for CID 17998782, this compound. National Center for Biotechnology Information. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

SpectraBase. 3-((Trimethylsilyl)ethynyl)pyridine. [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

Sources

Spectroscopic data for 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

An In-Depth Technical Guide to the Spectroscopic Profile of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Introduction

In the landscape of modern drug discovery and materials science, pyridine derivatives serve as foundational scaffolds for developing novel therapeutic agents and functional materials. The compound this compound is a molecule of significant interest, combining the aromatic, coordinating properties of a pyridine ring with the structural rigidity of an ethynyl linker and the synthetic versatility of a trimethylsilyl (TMS) protecting group. Its primary amide functionality further offers a key site for hydrogen bonding and potential biological interactions.

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. As experimental data for this specific molecule is not widely published, this document serves as a foundational reference for researchers, synthesizing established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral characteristics. The insights herein are designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Functional Group Analysis

To accurately predict the spectroscopic profile, a thorough analysis of the molecular structure is paramount. The key functional groups and their electronic environments dictate the spectral output.

The structure is comprised of:

-

A pyridine ring , which is an electron-deficient aromatic system.

-

A primary carboxamide group (-CONH₂) at the 2-position, featuring a carbonyl group and N-H bonds capable of hydrogen bonding.

-

An ethynyl (alkyne) linker (-C≡C-) at the 3-position, which introduces rigidity.

-

A trimethylsilyl (TMS) group (-Si(CH₃)₃) capping the alkyne, a common protecting group in organic synthesis.

Caption: Figure 1: Annotated structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amide protons, and the TMS protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.

Rationale for Predictions:

-

Pyridine Protons (H-4, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm). H-6 is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. H-4 and H-5 will be further upfield, with their exact positions influenced by the electronic effects of the substituents. The coupling constants (J-values) between these adjacent protons will be in the typical range for aromatic systems (ortho, meta coupling).

-

Amide Protons (-NH₂): The two amide protons are diastereotopic and may appear as two separate broad signals, or a single broad signal, typically in the range of 7.5-8.5 ppm. Their broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

TMS Protons (-Si(CH₃)₃): The nine protons of the three methyl groups on the silicon atom are chemically equivalent and will appear as a sharp, strong singlet far upfield, typically around 0.2-0.3 ppm. This is a characteristic signature of a TMS group.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-6 | 8.4 - 8.6 | Doublet of doublets | 1H |

| Pyridine H-4 | 7.9 - 8.1 | Doublet of doublets | 1H |

| Pyridine H-5 | 7.3 - 7.5 | Triplet (or dd) | 1H |

| Amide -NH₂ | 7.5 - 8.5 | Broad singlet | 2H |

| TMS -Si(CH₃)₃ | 0.2 - 0.3 | Singlet | 9H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of adjacent atoms.[1][2][3]

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of 165-170 ppm, which is characteristic for this functional group.[2]

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-155 ppm). The carbons directly attached to nitrogen (C-2 and C-6) are typically the most deshielded.

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will have characteristic shifts between 80-105 ppm. The carbon attached to the pyridine ring will be at a slightly different shift than the one attached to the silicon atom.

-

TMS Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group will appear as a single signal at a very upfield position, typically around 0 ppm.[4]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 170 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-3 | 125 - 130 |

| Pyridine C-5 | 120 - 125 |

| Alkyne C-Si | 100 - 105 |

| Alkyne C-Pyr | 90 - 95 |

| TMS -CH₃ | -1 to 1 |

Predicted Infrared (IR) Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule based on their vibrational frequencies.

Rationale for Predictions:

-

N-H Stretching: The primary amide will show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.[5][6][7]

-

C=O Stretching: A very strong and sharp absorption for the amide carbonyl (Amide I band) is expected around 1650-1690 cm⁻¹.[5][6]

-

N-H Bending: The N-H bending vibration (Amide II band) will appear around 1600-1640 cm⁻¹.[6]

-

C≡C Stretching: The alkyne C≡C triple bond stretch is expected in the range of 2100-2200 cm⁻¹. This peak may be weak due to the symmetry of the substitution.[5]

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the TMS group will be just below 3000 cm⁻¹.

-

Si-C Vibrations: Characteristic vibrations for the Si-C bonds of the TMS group are expected around 1250 cm⁻¹ (symmetric deformation) and 750-860 cm⁻¹ (rocking).

Table 3: Predicted Major IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Asymmetric Stretch | ~3350 | Medium |

| Primary Amide | N-H Symmetric Stretch | ~3180 | Medium |

| Aromatic C-H | C-H Stretch | 3050 - 3100 | Medium-Weak |

| TMS C-H | C-H Stretch | 2960 - 2900 | Medium |

| Alkyne | C≡C Stretch | 2150 - 2170 | Weak-Medium |

| Amide Carbonyl | C=O Stretch (Amide I) | 1670 - 1690 | Strong |

| Amide N-H | N-H Bend (Amide II) | 1600 - 1640 | Medium |

| TMS Si-CH₃ | Symmetric Bend | ~1250 | Strong |

| TMS Si-CH₃ | Rocking | 760, 840 | Strong |

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound (C₁₁H₁₄N₂OSi), the molecular weight is 218.33 g/mol .

Rationale for Predictions:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 218.

-

Major Fragmentation: The most characteristic fragmentation in TMS-containing compounds is the loss of a methyl radical (-CH₃) to form a stable silicon-centered cation.[8][9][10][11] This will result in a prominent base peak at [M-15]⁺, or m/z = 203. Other likely fragmentations include cleavage of the amide group and fragmentation of the pyridine ring.

Caption: Figure 2: Primary predicted fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrum Peaks

| m/z | Predicted Identity |

| 218 | Molecular Ion [M]⁺ |

| 203 | [M - CH₃]⁺ (Base Peak) |

| 174 | [M - CONH₂]⁺ |

| 145 | [M - Si(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Hypothetical Synthesis Workflow

A plausible and efficient method for the synthesis of the target compound would involve a Sonogashira coupling reaction. This well-established cross-coupling reaction is ideal for forming carbon-carbon bonds between sp² (aromatic) and sp (alkynyl) carbons.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Crystal structure of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

An In-Depth Technical Guide to the Crystal Structure of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Foreword: Charting the Uncharted—A Practical Guide to Structural Elucidation

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, properties, and potential. The title compound, this compound, represents a confluence of three key chemical motifs: a pyridine core, common in pharmaceuticals; a rigid ethynyl linker, which offers defined spatial orientation; and a bulky trimethylsilyl group, which can influence solubility and crystal packing. While this molecule is commercially available, its crystal structure has not been publicly reported as of the time of this writing.

This guide, therefore, serves not as a retrospective analysis but as a forward-looking roadmap for the researcher. It is designed to provide the scientific rationale and detailed protocols necessary to move from a commercially available powder to a fully refined, publication-quality crystal structure. We will navigate the logical sequence from chemical synthesis to single-crystal growth and culminating in X-ray diffraction analysis. The causality behind each experimental choice will be explained, reflecting a field-proven approach to structural chemistry. This document is intended for researchers, scientists, and drug development professionals who seek to understand not just the "what" of a crystal structure, but the "how" and "why" of its determination.

Part 1: Proposed Synthesis of this compound

To obtain a pure, crystalline sample, a well-defined synthetic route is paramount. The most logical approach to the target molecule involves a Sonogashira cross-coupling reaction, a powerful and reliable method for forming C(sp²)-C(sp) bonds.[1][2][3] We will start from a halogenated pyridine precursor.

Rationale for Synthetic Strategy

The proposed synthesis begins with 3-bromo-pyridine-2-carboxylic acid. This starting material is chosen for its commercial availability and the reactivity of the bromine atom at the 3-position in palladium-catalyzed cross-coupling reactions. The synthesis proceeds in two key steps:

-

Sonogashira Coupling: The trimethylsilylethynyl group is installed by coupling 3-bromo-pyridine-2-carboxylic acid with ethynyltrimethylsilane. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a mild amine base.[4] The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2]

-

Amidation: The carboxylic acid functionality is then converted to the primary amide. This is a standard transformation, often achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride) and then reacting it with ammonia or an ammonia equivalent.[5][6]

This sequence ensures the core scaffold is constructed efficiently before the final functional group conversion.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(trimethylsilylethynyl)picolinic acid

-

To a dry, argon-purged Schlenk flask, add 3-bromo-pyridine-2-carboxylic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous, degassed triethylamine (3.0 eq) and THF as the solvent.

-

To this stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-(trimethylsilylethynyl)picolinic acid.

Step 2: Synthesis of this compound

-

Suspend the 3-(trimethylsilylethynyl)picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

-

Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases and a clear solution is formed.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution gently for 30 minutes, or add a solution of aqueous ammonium hydroxide (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield this compound as a solid.

Visualization: Synthetic Workflow

Caption: Common techniques for single crystal growth.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks), the process of determining its atomic structure via SC-XRD can begin. [7]This non-destructive technique provides precise information on bond lengths, bond angles, and intermolecular interactions. [8]

Rationale for the SC-XRD Workflow

The workflow is a systematic process designed to go from a physical crystal to a refined 3D atomic model. [9]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. [7][10]This provides a 3D map of the diffraction intensities.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each unique reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. [7]

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling to 100 K with a stream of nitrogen gas to minimize radiation damage. [11]2. Data Collection:

-

The mounted crystal is centered in the X-ray beam of a diffractometer.

-

Initial diffraction frames are collected to determine the unit cell parameters and crystal quality.

-

A full data collection strategy is calculated to ensure high completeness and redundancy of the data. Data is typically collected over a range of 180-360° of crystal rotation.

-

-

Structure Solution and Refinement:

-

The space group is determined from the systematic absences in the diffraction data.

-

The structure is solved using software packages like SHELXT or SIR.

-

The resulting atomic model is refined using SHELXL or Olex2. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

-

-

Validation: The final structural model is validated using tools like checkCIF to ensure it is chemically reasonable and conforms to crystallographic standards. The key metrics are the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good refinement.

Visualization: SC-XRD Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Part 4: Predicted Structural Features and Analysis

While the experimental structure is yet to be determined, we can make expert predictions about its key features based on the vast repository of related structures in the Cambridge Structural Database (CSD). [12][13][14]The structure of the parent molecule, 2-pyridinecarboxamide (picolinamide), is well-characterized and serves as an excellent reference. [15][16]

Intramolecular Geometry

The molecule is expected to exhibit a nearly planar conformation. The dihedral angle between the pyridine ring and the amide group is likely to be small, typically less than 20°. [16]This planarity is a balance between steric hindrance and electronic conjugation. The C≡C triple bond will be linear, and the Si-C bond lengths will conform to standard values for organosilicon compounds.

| Parameter | Predicted Value Range | Rationale |

| C(pyridine)-C(amide) Bond Length | 1.50 - 1.53 Å | Standard sp²-sp² single bond length. |

| C=O (amide) Bond Length | 1.22 - 1.25 Å | Typical double bond character. |

| C-N (amide) Bond Length | 1.32 - 1.35 Å | Partial double bond character due to resonance. |

| C≡C Bond Length | 1.18 - 1.21 Å | Standard triple bond length. |

| Dihedral Angle (Pyridine-Amide) | 5 - 20° | Based on known picolinamide structures. [16] |

Intermolecular Interactions: The Hydrogen Bonding Network

The dominant force in the crystal packing of picolinamide derivatives is hydrogen bonding. [15][16][17]The primary amide group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). Additionally, the pyridine nitrogen atom is a competent hydrogen bond acceptor.

We can predict the formation of robust hydrogen-bonded synthons. The most common and stable synthon for primary amides is the R²₂(8) ring motif , where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. [15]These dimers can then be linked into more extended networks, potentially involving the pyridine nitrogen. The bulky trimethylsilyl group will likely occupy significant volume, influencing how these hydrogen-bonded networks pack together in three dimensions and potentially leading to channels or layers in the crystal structure.

Visualization: Predicted Hydrogen Bonding

Caption: Predicted primary hydrogen bond synthon and packing.

Part 5: The Role of Computational Modeling

In modern structural science, computational methods are an indispensable partner to experimental techniques. [18]Crystal Structure Prediction (CSP) algorithms can generate an ensemble of energetically plausible crystal packing arrangements based solely on the 2D chemical structure. [19][20]

-

Energy Landscapes: CSP calculations produce a crystal energy landscape, ranking predicted structures by their relative lattice energies. The experimentally observed form should be among the most stable predicted structures. [20]* Polymorph Screening: These methods are invaluable for identifying potential polymorphs—different crystal structures of the same compound—which is a critical consideration in the pharmaceutical industry. [21]* Structure Validation: If an experimental structure is obtained, quantum chemical calculations (e.g., using Density Functional Theory, DFT) can be used to optimize the geometry and calculate intermolecular interaction energies, providing a deeper understanding of the forces that stabilize the crystal lattice. [18]

Part 6: Data Deposition and Reporting

A cornerstone of scientific integrity is the open sharing of data. All determined crystal structures should be deposited in a public repository.

-

The Cambridge Structural Database (CSD): The CSD, curated by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures. [12][22]* Deposition Process: The process is straightforward and web-based. [23][24][25]A Crystallographic Information File (CIF) is generated by the refinement software. This text file contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details. This file is uploaded to the CCDC's deposition service, where it is validated. [26][27]* Publication: Upon deposition, a unique CCDC number is assigned to each structure. This number must be included in any publication describing the structure, allowing readers to freely access the data and verify the results. [23]

References

-

Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

-

Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

-

UMass Dartmouth Library. Cambridge Structural Database. [Link]

-

MIT Information Systems & Technology. Cambridge Structural Database. [Link]

-

Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]

-

Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications, 1(3), 30-34. [Link]

-

Gavezzotti, A. (2013). Computational studies of crystal structure and bonding. Structural Chemistry, 24(5), 1533-1553. [Link]

-

Day, G. M. Crystal structure prediction. University of Southampton. [Link]

-

re3data.org. Cambridge Structural Database. [Link]

-

American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. [Link]

-

Cambridge Crystallographic Data Centre. How to deposit a structure in the CSD. [Link]

-

Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. International journal of pharmaceutics, 477(1-2), 353-366. [Link]

-

Cambridge Crystallographic Data Centre. Deposit. [Link]

-

Royal Society of Chemistry. Methods and applications of crystal structure prediction. [Link]

-

Nyman, J., & Day, G. M. (2015). Computational prediction of organic crystal structures and polymorphism. CrystEngComm, 17(29), 5454-5463. [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]

-

Gabidullin, B., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E, 73(Pt 7), 1047–1051. [Link]

-

Gabidullin, B., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2110-2128. [Link]

-

Cambridge Crystallographic Data Centre. Deposit. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2110-2128. [Link]

-

Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Scientific Research Publishing. [Link]

-

EPFL. Guide for crystallization. [Link]

-

Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

-

Castaneda, J. P., & Gabidullin, B. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E, 77(Pt 9), 947–953. [Link]

-

Creative Biostructure. X-ray Diffraction Data Collection. [Link]

-

EMBL. X-ray Diffraction Data Collection. [Link]

-

Oreate Additive Manufacturing. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

-

Read, R. J., & Roversi, P. (2018). X-ray data processing. Essays in biochemistry, 62(4), 545–554. [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 15(8), 1874–1877. [Link]

-

Arrowsmith, M., et al. (2016). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Organic & Biomolecular Chemistry, 14(34), 8149-8161. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

- Google Patents. (2007). Method for producing 2-halogen-pyridine-carboxylic acid amides.

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic letters, 23(12), 4726–4730. [Link]

-

Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 1-14. [Link]

-

Arrowsmith, M., et al. (2016). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 13. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 14. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 15. Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide [scirp.org]

- 16. scirp.org [scirp.org]

- 17. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Daygroup - Crystal structure prediction [sites.google.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Cambridge Structural Database | re3data.org [re3data.org]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 26. pubsapp.acs.org [pubsapp.acs.org]

- 27. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Chemical Properties of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based molecular architectures are of paramount importance in the field of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, highly functionalized pyridine derivative: 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide .

This compound integrates three key functional groups onto a pyridine scaffold: a primary carboxamide at the 2-position, a trimethylsilylethynyl group at the 3-position, and the pyridine nitrogen itself. The interplay of these groups suggests a molecule with significant potential as a versatile building block in drug discovery and materials science. The primary amide can participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets.[3][4] The trimethylsilyl (TMS)-protected alkyne is a stable precursor to a terminal alkyne, which is a valuable functional handle for further molecular elaboration, for instance, via "click" chemistry or further cross-coupling reactions. The pyridine ring itself can influence solubility and provides a site for potential coordination or further derivatization.

This technical guide will provide a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂OSi | [Vendor Data] |

| Molecular Weight | 218.33 g/mol | [Vendor Data] |

| CAS Number | 499193-54-3 | [Vendor Data] |

| Predicted Melting Point | Elevated, likely crystalline solid | Inferred from related structures |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), limited solubility in nonpolar solvents and water. | Inferred from functional groups |

| Predicted pKa | The pyridine nitrogen is expected to be weakly basic. The amide N-H protons are weakly acidic. | General chemical principles |

Synthesis of this compound

The most logical and efficient synthetic route to this compound is via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne).[5][6]

The proposed synthetic pathway would involve the coupling of a 3-halo-pyridine-2-carboxylic acid amide with trimethylsilylacetylene. The starting 3-halo-pyridine-2-carboxylic acid amide can be prepared from the corresponding 3-halopicolinic acid.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Amidation of 3-Halo-pyridine-2-carboxylic acid

-

To a solution of 3-halo-pyridine-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-halo-pyridine-2-carboxylic acid amide.

Step 2: Sonogashira Coupling

-

To a solution of 3-halo-pyridine-2-carboxylic acid amide (1.0 eq) in a degassed solvent such as THF or DMF, add trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).[7]

-

Add an amine base, such as triethylamine (2.0-3.0 eq), to the mixture.[8]

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.

¹H NMR Spectroscopy (Predicted)

-

Trimethylsilyl (TMS) Protons: A sharp singlet integrating to 9 protons is expected in the upfield region, typically around δ 0.2-0.3 ppm.[9]

-

Pyridine Ring Protons: Three protons on the pyridine ring will appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

-

Amide Protons: The two protons of the primary amide will likely appear as two broad singlets in the downfield region (δ 7.0-8.5 ppm), and their chemical shift can be solvent and concentration-dependent due to hydrogen bonding.[10]

¹³C NMR Spectroscopy (Predicted)

-

Trimethylsilyl (TMS) Carbons: A signal for the methyl carbons of the TMS group is expected in the upfield region, typically around δ 0 ppm.[11]

-

Alkynyl Carbons: Two signals are expected for the alkyne carbons, typically in the range of δ 85-105 ppm. The carbon attached to the silicon will be further upfield.[12]

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring in the aromatic region (δ 120-160 ppm).[13][14]

-

Amide Carbonyl Carbon: The carbonyl carbon of the amide is expected to appear in the downfield region, typically around δ 165-175 ppm.[13]

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching (Amide): Two bands are expected for the primary amide N-H stretching vibrations in the region of 3180-3500 cm⁻¹.[3][15]

-

C≡C Stretching (Alkyne): A weak to medium intensity band for the C≡C triple bond stretch is expected around 2150-2175 cm⁻¹.[16][17]

-

C=O Stretching (Amide I band): A strong absorption band for the amide carbonyl stretch is expected in the region of 1650-1690 cm⁻¹.[3][4]

-

N-H Bending (Amide II band): A band for the N-H bend of the primary amide is expected around 1590-1650 cm⁻¹.[3]

-

Si-C Stretching: A characteristic band for the Si-C stretch of the TMS group is expected in the fingerprint region.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 218 would be expected. Common fragmentation patterns would likely involve the loss of a methyl group from the TMS moiety ([M-15]⁺), cleavage of the entire TMS group, and fragmentation of the pyridine ring.[18] The fragmentation of the amide group could also be observed.[19]

Reactivity

The reactivity of this compound is dictated by its constituent functional groups.

Diagram of Potential Reaction Pathways

Caption: Potential reactivity of this compound.

-

The Trimethylsilylethynyl Group: The TMS group serves as a protecting group for the terminal alkyne. It can be readily removed under mild conditions, such as with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or basic conditions (e.g., potassium carbonate in methanol), to yield the corresponding terminal alkyne. This terminal alkyne is a versatile handle for further functionalization, including participation in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira cross-coupling with other aryl/vinyl halides, and other alkyne-based transformations.

-

The Pyridine-2-carboxamide Moiety: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Dehydration of the primary amide can yield the corresponding nitrile. The carboxamide group, being ortho to the pyridine nitrogen, can also act as a chelating group for metal ions. The reactivity of the pyridine ring itself towards electrophilic substitution is generally low and is influenced by the electronic nature of the substituents.[20][21]

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated, alkylated, or oxidized to the corresponding N-oxide.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity for this compound has not been reported, its structural motifs are prevalent in medicinally active compounds.

-

Scaffold for Library Synthesis: This molecule is an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening. The readily deprotected alkyne allows for the introduction of a wide variety of substituents through click chemistry, providing rapid access to a large number of analogs.

-

Kinase Inhibitors: Pyridine carboxamides are a well-established scaffold for the development of kinase inhibitors.[22][23] The substituents on the pyridine ring can be tailored to target the specific binding pockets of different kinases. The 3-alkynyl group can be used to probe interactions within the active site or to attach linkers for targeted protein degradation (PROTACs).

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history as antimicrobial and antiviral agents.[1][24] The functional groups on this molecule offer multiple points for modification to optimize activity against various pathogens. 3-Alkynylpyridines, in particular, have been investigated as dual inhibitors of lipid kinases with potential antiviral applications.[25]

-

Organic Materials: The rigid, linear structure of the ethynylpyridine core, combined with the potential for hydrogen bonding from the amide, makes this and related molecules interesting candidates for the development of novel organic materials, such as liquid crystals or organic semiconductors.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a versatile building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through established cross-coupling methodologies. While specific experimental data for this compound is limited, its chemical behavior can be confidently predicted based on the well-understood chemistry of its constituent functional groups. The presence of a protected alkyne and a primary amide on a pyridine scaffold provides multiple avenues for further chemical modification, making it an ideal starting point for the discovery of new therapeutic agents and advanced materials. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential.

References

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- Stewart, J. J. P. (2007). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of Molecular Structure: THEOCHEM, 824(1-3), 116-127.

- Roberts, J. D. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.

- ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum.

- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2005-2073.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Química Organica.org. IR Spectrum: Amides.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Zhang, W., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.

- Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed.

- University of California, Los Angeles. IR: alkynes.

- Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.

- BenchChem. Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.

- BenchChem. Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.

- Zhang, W., et al. (2024).

- Romei, M. G., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10666-10678.

- Kaczmarek, K., et al. (2022).

- ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12).

- Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed.

- De Witte, W., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(15), 4935.

- Romei, M. G., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of the Iranian Chemical Society, 19(10), 4233-4261.

- SpectraBase. Ethynyltrimethylsilane - Optional[1H NMR] - Chemical Shifts.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of the Iranian Chemical Society.

- Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.

- Dakin, L. A.

- Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1479.

- Hong, Y.-H., et al. (2014). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. Molecules, 19(11), 17560-17578.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- The Royal Society of Chemistry.

- Romei, M. G., et al. (2022). Comparison between alkyne stretching frequencies for 1 (red) and 2...

- ChemicalBook. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.

- SpectraBase. TRIMETHYLSILYLETHYNYLCARBONYLCHLORIDE.

- Chemistry LibreTexts. (2023).

- Testbook. [Solved] The correct match of 13C NMR chemical shift values (δ de.

- University of Calgary. Ch12: Substituent Effects.

- Clark, J.

- Meanwell, N. A. (2021). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry, 215, 113278.

- Reddy, V. P., et al. (2015). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. RSC Advances, 5(107), 88201-88204.

- Kolb, K. E. (1989). Electron Density of Aromatic Rings - Effect of Methyl Groups.

- Dakin, L. A.

- Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-27.3*, 1-27.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. books.rsc.org [books.rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. rsc.org [rsc.org]

- 11. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum [chemicalbook.com]

- 14. testbook.com [testbook.com]

- 15. IR Spectrum: Amides [quimicaorganica.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Introduction

3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide is a multifaceted molecule of interest in pharmaceutical and materials science research. Its unique structure, combining a pyridine-2-carboxylic acid amide core with a trimethylsilyl-protected ethynyl group, presents a distinct chemical landscape that dictates its stability and degradation profile. Understanding the intrinsic stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure its quality, efficacy, and safety in various applications. This guide provides a comprehensive technical overview of the potential stability liabilities of this molecule, predicted degradation pathways, and a robust framework for experimental stability assessment.

Molecular Structure and Physicochemical Properties

The stability of this compound is intrinsically linked to its constituent functional groups: the pyridine ring, the carboxylic acid amide, and the trimethylsilyl (TMS) protected alkyne. Each of these moieties presents a potential site for degradation under various stress conditions.

| Property | Value | Source |

| Molecular Formula | C11H14N2OSi | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| CAS Number | 499193-54-3 | [1] |

Predicted Degradation Pathways

Based on the chemical nature of its functional groups, several degradation pathways can be anticipated for this compound.

Desilylation of the Ethynyl Group

The carbon-silicon bond of the trimethylsilyl group is susceptible to cleavage under a variety of conditions, leading to the formation of the terminal alkyne, 3-ethynyl-pyridine-2-carboxylic acid amide. This is a common deprotection strategy in organic synthesis and a likely degradation pathway.[2]

-

Acid-Catalyzed Desilylation: While electron-withdrawing groups can decrease the rate of acidic hydrolysis of TMS alkynes, the presence of the pyridine nitrogen, which can be protonated, may influence this pathway.[3]

-

Base-Catalyzed Desilylation: The presence of electron-withdrawing groups on the aromatic ring can increase the rate of basic hydrolysis of the TMS group.[3] Reagents like potassium carbonate in methanol are known to efficiently cleave TMS from alkynes.[4]

-

Fluoride-Induced Desilylation: Fluoride ions, often from sources like tetrabutylammonium fluoride (TBAF), are highly effective at cleaving the Si-C bond.[3]

Caption: Predicted desilylation degradation pathway.

Hydrolysis of the Amide Bond

The amide linkage at the 2-position of the pyridine ring is a potential site for hydrolysis, which would yield 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid and ammonia. This reaction is typically catalyzed by strong acids or bases.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Strong bases, such as hydroxide ions, can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to the carboxylate and ammonia.

Photodegradation

Pyridine and its derivatives are known to be photoreactive.[5][6][7] Irradiation with UV or even visible light could lead to a variety of degradation products. Potential photoreactions include:

-

Substitution Reactions: Photochemical reactions of pyridine with amines have been shown to result in substitution at the 2- and 4-positions of the pyridine ring.

-

Ring Isomerization: In some cases, pyridine derivatives can undergo photoisomerization to form "Dewar pyridine" intermediates.[7]

Thermal Degradation

At elevated temperatures, pyridine carboxylic acids and their derivatives can undergo decarboxylation.[8] While the amide is generally more stable than the corresponding carboxylic acid, thermal stress could still lead to degradation, potentially involving the loss of the carboxamide group or other rearrangements. Studies on metal complexes of pyridine carboxylic acids have demonstrated their thermal decomposition pathways.

Oxidative Degradation

The pyridine ring and the ethynyl group could be susceptible to oxidation. Common laboratory oxidants or atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to the formation of N-oxides, ring-opened products, or oxidation of the triple bond. Hydroxylation is a common initial step in the microbial degradation of pyridine derivatives.[9][10][11]

Caption: Summary of potential degradation pathways.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing involves forced degradation (stress testing) studies and long-term stability studies under ICH-prescribed conditions.[12]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[12]

a. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize an aliquot with 0.1 M NaOH before analysis. |

| Basic Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize an aliquot with 0.1 M HCl before analysis. |

| Neutral Hydrolysis | Mix the stock solution with purified water. Incubate at 60°C for 24, 48, and 72 hours. |

| Oxidative Degradation | Mix the stock solution with 3% H2O2. Store at room temperature, protected from light, for 24 hours. |

| Photostability | Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

| Thermal Degradation | Store the solid compound in a temperature-controlled oven at 80°C for 7 days. |

c. Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

-

HPLC Method Example:

The method must be able to resolve the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to evaluate the stability of the compound over an extended period.

a. Storage Conditions (ICH Guidelines):

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

b. Testing Frequency: Samples should be tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

c. Parameters to be Monitored:

-

Appearance

-

Assay of the active substance

-

Degradation products/impurities

-

Moisture content

Conclusion

The stability of this compound is governed by the interplay of its three core functional groups. The most probable degradation pathways are desilylation of the alkyne and hydrolysis of the amide bond, particularly under acidic or basic conditions. Photolytic and thermal degradation are also significant considerations. A thorough investigation using forced degradation studies coupled with a stability-indicating HPLC method is essential to fully characterize the stability profile of this molecule. The insights gained from such studies are critical for defining appropriate handling, storage, and formulation strategies in research and development.

References

-

Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118. [Link]

-

Organic Chemistry Portal. (n.d.). Desilylations. . [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Ahmed, A., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

-